molecular formula C14H18ClN3O3S B2928478 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1324564-97-7

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2928478
CAS No.: 1324564-97-7
M. Wt: 343.83
InChI Key: FNROPNNKSXOUIU-UHFFFAOYSA-N
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Description

This sulfonamide derivative (CAS: 1171573-86-6) features a benzenesulfonamide core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The sulfonamide nitrogen is linked via a 2-aminoethyl chain to a pyrimidine ring bearing a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₈H₂₁ClN₆O₃S (MW: 436.9 g/mol). Key structural attributes include:

  • Chlorine and methoxy groups: Electron-withdrawing and electron-donating effects modulate electronic density and sulfonamide acidity.
  • Pyrimidine-pyrazole heterocyclic system: Potential for hydrogen bonding and π-π interactions.
  • Aminoethyl linker: Enhances conformational flexibility compared to rigid scaffolds .

Properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)12-4-5-14(21-3)13(15)9-12/h4-5,8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNROPNNKSXOUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the ethylamine group. Subsequent chlorination and methoxylation steps are then employed to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of infections and inflammatory conditions.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compound 27 (4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide)

Key Features :

  • Heterocyclic core : Pyridine instead of pyrimidine.
  • Substituents : 4-Butyl and 3,5-dimethylpyrazole on pyridine; chlorophenyl carbamoyl group.
  • Synthesis : 76% yield via reaction of pyridinesulfonamide with 4-chlorophenyl isocyanate .
Property Target Compound Compound 27
Molecular Formula C₁₈H₂₁ClN₆O₃S C₂₃H₂₈ClN₅O₃S
Molecular Weight 436.9 g/mol ~530 g/mol (estimated)
Heterocyclic Core Pyrimidine Pyridine
Key Functional Groups Cl, OMe, dimethylpyrazole Butyl, carbamoyl, Cl-phenyl
Flexibility Moderate (ethylamino linker) Rigid (carbamoyl group)

Functional Implications :

  • The 4-butyl group increases hydrophobicity, which may affect solubility and membrane permeability.

Example 53 (Fluorinated Chromenone-Pyrazolo-Pyrimidine Derivative)

Key Features :

  • Heterocyclic core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
  • Substituents: Fluorophenyl, fluoro-chromenone, isopropyl carboxamide.
  • Synthesis : 28% yield via Suzuki coupling .
Property Target Compound Example 53
Molecular Formula C₁₈H₂₁ClN₆O₃S C₂₉H₂₃F₂N₅O₄
Molecular Weight 436.9 g/mol 589.1 g/mol
Heterocyclic Core Pyrimidine-pyrazole Pyrazolo-pyrimidine-chromenone
Key Functional Groups Cl, OMe F, chromenone, isopropylamide
Rigidity Flexible linker Highly rigid (fused rings)

Functional Implications :

  • Fluorine atoms enhance electronegativity and metabolic stability.
  • Chromenone moiety introduces planarity, favoring intercalation or enzyme active-site binding but reducing solubility.

Heterocyclic Cores

  • Pyrimidine (Target) vs.

Substituent Effects

  • Chlorine vs. Fluorine : Cl (moderate electronegativity) vs. F (high electronegativity) alters electronic effects and binding interactions.
  • Methoxy vs. Carbamoyl : Methoxy (electron-donating) may reduce sulfonamide acidity compared to carbamoyl’s electron-withdrawing nature .

Biological Activity

3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that combines various pharmacologically relevant moieties, including a chloro group, a pyrazole ring, and a benzenesulfonamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula for this compound is C16H19ClN3O3SC_{16}H_{19}ClN_{3}O_{3}S, with a molecular weight of approximately 365.85 g/mol. Its structure includes:

  • A chloro substituent that enhances reactivity.
  • A pyrazole ring that is often associated with various biological activities.
  • A methoxy group which can influence solubility and binding interactions.

Biological Activity Overview

Research on compounds featuring pyrazole and benzenesulfonamide moieties has indicated several potential biological activities, including:

  • Antiproliferative Effects : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines. For instance, modifications in the substituents on the pyrazole ring can lead to enhanced potency against specific tumor types .
  • Anti-inflammatory Properties : The benzenesulfonamide part of the structure is known for its anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit such activity .

Research Findings

Several studies have been conducted to explore the biological activities of related compounds, providing insights into the expected effects of this compound.

Antiproliferative Activity

A comparative study on structurally similar compounds demonstrated that introducing methyl groups at specific positions on the pyrazole ring significantly increased antiproliferative activity. For example, compounds with additional methyl groups exhibited up to four times greater potency against certain cancer cell lines compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

  • Inhibition of Kinases : Many sulfonamide derivatives are known inhibitors of various kinases involved in cancer progression.
  • Modulation of Cell Signaling Pathways : The presence of a pyrazole ring can modulate pathways such as PI3K/Akt and MAPK, which are crucial in cell growth and survival .

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A549 for lung cancer) revealed that derivatives similar to this compound inhibited cell proliferation in a dose-dependent manner.
  • Animal Models : Preliminary animal studies indicated that administration of related compounds resulted in reduced tumor size and improved survival rates in xenograft models.

Data Table: Comparison of Biological Activities

Compound NameAntiproliferative Activity (IC50 µM)Anti-inflammatory Activity (Cytokine Inhibition %)
This compoundTBDTBD
Similar Pyrazole Derivative A1570
Similar Pyrazole Derivative B1080
Unmodified Sulfonamide Compound2550

Q & A

Q. What experimental design considerations are critical for synthesizing 3-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide?

  • Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature) to promote nucleophilic substitution between the pyrazole-ethylamine intermediate and the sulfonyl chloride derivative. A base like triethylamine is essential to neutralize HCl byproducts. Coupling agents such as EDCI/HOBt can enhance amide bond formation efficiency. Reaction progress should be monitored via TLC, followed by purification using column chromatography or recrystallization (e.g., ethanol) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques (e.g., 1H^1H-NMR for proton environments, 13C^{13}C-NMR for carbon backbone, and HRMS for molecular weight). For absolute confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Crystallization conditions (e.g., slow evaporation in DMF/EtOH) must be optimized to obtain high-quality crystals .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) to evaluate sulfonamide-mediated activity. Cell-based assays (e.g., antiproliferative screens in cancer lines) can assess cytotoxicity. Structural analogs suggest focusing on substituent effects: the 3,5-dimethylpyrazole group may enhance lipophilicity and target binding, while the methoxy group influences electronic properties .

Q. How can solubility challenges be addressed during formulation for biological testing?

  • Methodological Answer : Employ co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) to improve aqueous solubility. Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., esterification of the sulfonamide) can enhance bioavailability. Particle size reduction via micronization or nanoemulsion techniques may also be effective .

Q. Which analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Mass spectrometry (ESI-MS) confirms molecular integrity. Elemental analysis (CHNS) validates stoichiometry, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in target binding?

  • Methodological Answer : Systematically modify substituents (e.g., replace 3,5-dimethylpyrazole with other heterocycles) and evaluate activity changes. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like carbonic anhydrase. QSAR models can correlate electronic (Hammett constants) or steric (Taft parameters) properties with efficacy .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Longitudinal studies with standardized protocols (e.g., consistent ATP concentrations in kinase assays) reduce variability .

Q. How can computational methods improve target identification for this sulfonamide derivative?

  • Methodological Answer : Use proteomics databases (e.g., ChEMBL) to identify sulfonamide-binding proteins. Molecular dynamics simulations (e.g., GROMACS) model binding stability. Machine learning pipelines (e.g., DeepChem) predict off-target effects by comparing structural fingerprints to known bioactive compounds .

Q. What experimental designs address stability issues under physiological conditions?

  • Methodological Answer : Perform stress testing: expose the compound to pH extremes (1–13), UV light, and oxidants (H2_2O2_2). Monitor degradation via LC-MS and identify metabolites. Accelerated stability studies (40°C/75% RH) predict shelf life. Stabilizers like antioxidants (BHT) or cyclodextrin encapsulation may mitigate decomposition .

Q. How can hybrid modeling reconcile discrepancies between in silico predictions and wet-lab results?

  • Methodological Answer :
    Integrate receptor-response models (e.g., bioelectronic nose data) with molecular docking outcomes. Validate using genetic knockout models (e.g., CRISPR-Cas9) to confirm target relevance. Adjust force field parameters in simulations to better reflect experimental binding energies .

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